

# Quadranoside III as a Putative Antiviral Agent: Application Notes and Protocols

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## Compound of Interest

Compound Name: *quadranoside III*

Cat. No.: B2781449

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## Introduction

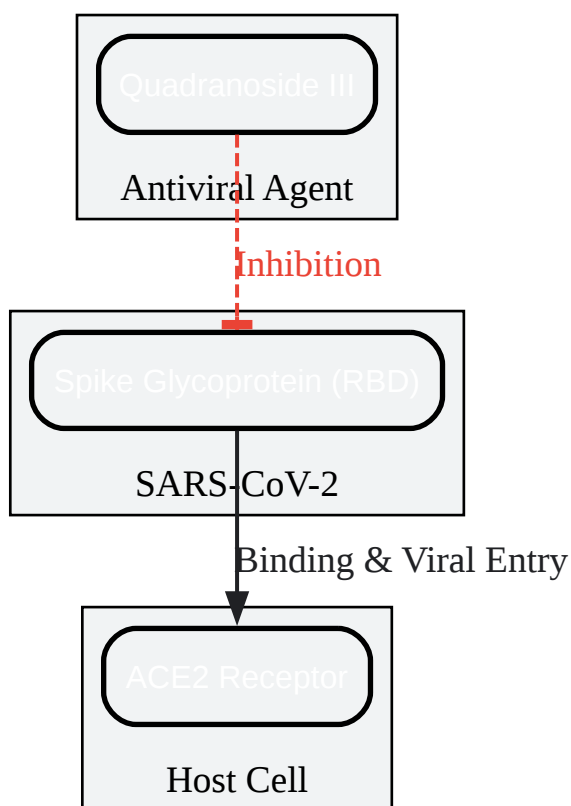
**Quadranoside III**, a flavonoid glycoside isolated from *Melissa officinalis* (lemon balm), has emerged as a compound of interest for its potential antiviral properties. Computational studies have highlighted its promising role, particularly against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). This document provides a summary of the current, albeit limited, data on **quadranoside III** and details generalized protocols for its further investigation as an antiviral agent. It is important to note that while *in silico* data is promising, extensive *in vitro* and *in vivo* experimental validation of the antiviral activity of purified **quadranoside III** is currently lacking in published literature.

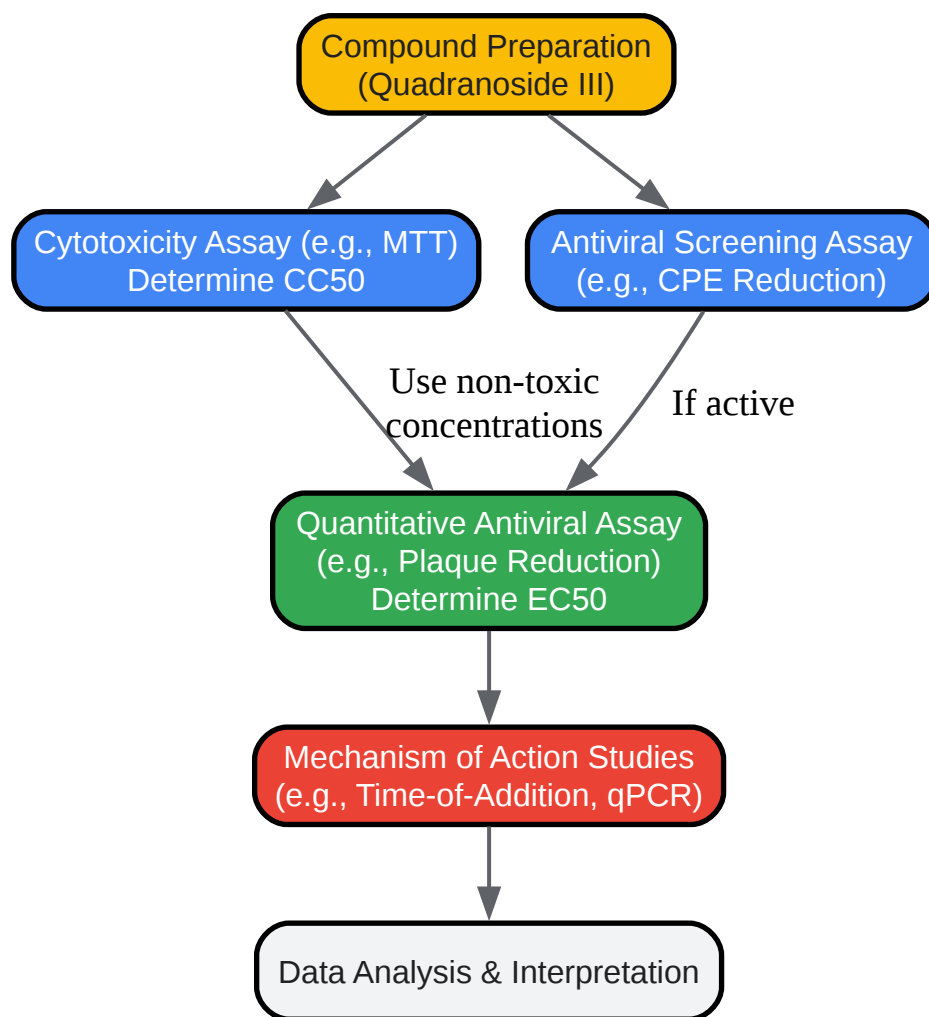
## Putative Mechanism of Action: Inhibition of Viral Entry

*In silico* molecular docking studies have provided the primary evidence for the antiviral potential of **quadranoside III**. Research suggests that this compound, along with other phytochemicals from *Melissa officinalis* such as luteolin-7-glucoside-3'-glucuronide and Melitric acid A, exhibits a high binding affinity for key viral proteins involved in host cell entry[1][2].

Specifically, **quadranoside III** is predicted to interact with the main protease (Mpro or 3CLpro) and the spike glycoprotein of SARS-CoV-2. The spike protein's receptor-binding domain (RBD)

is critical for the virus's attachment to the angiotensin-converting enzyme 2 (ACE2) receptor on human cells, initiating infection. By binding to the spike protein, **quadranoside III** may allosterically interfere with this interaction, thereby inhibiting viral entry into the host cell.





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## References

- 1. In-silico strategies of some selected phytoconstituents from *Melissa officinalis* as SARS CoV-2 main protease and spike protein (COVID-19) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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